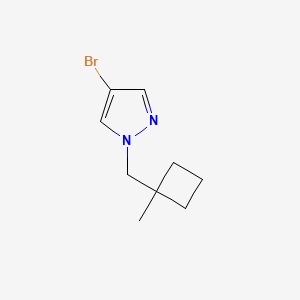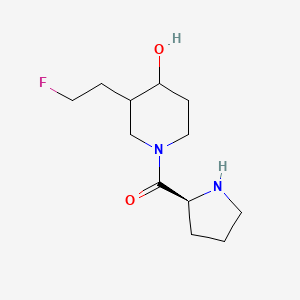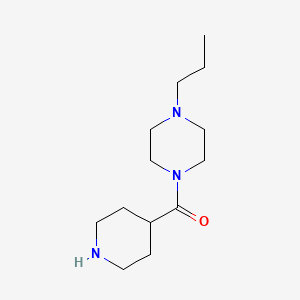
1-(Piperidine-4-carbonyl)-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules
Vorbereitungsmethoden
The synthesis of piperidin-4-yl(4-propylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage through condensation reactions.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine and piperazine rings.
Condensation: The methanone linkage can participate in condensation reactions with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled reaction environments. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of piperidin-4-yl(4-propylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Piperidin-4-yl(4-propylpiperazin-1-yl)methanone can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- 1-(4-Bromobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
These compounds share structural similarities but may differ in their biological activities and applications.
Eigenschaften
Molekularformel |
C13H25N3O |
|---|---|
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
piperidin-4-yl-(4-propylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H25N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-3-5-14-6-4-12/h12,14H,2-11H2,1H3 |
InChI-Schlüssel |
RXRLUKJLBUCGEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)C(=O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13335049.png)
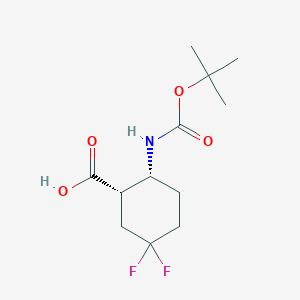
![tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B13335060.png)
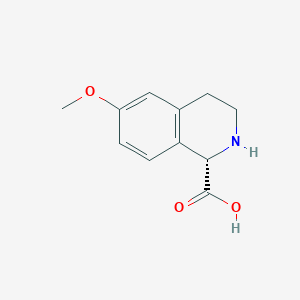

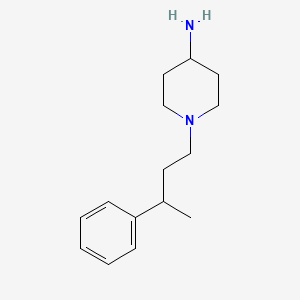
![2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13335094.png)
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-](/img/structure/B13335102.png)
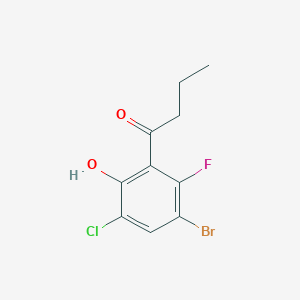
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13335119.png)
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)

